
5-(3-Aminopropyl)oxolane-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry and Synthesis
- Selective Esterification : Oxyma and its derivatives, similar in structure to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride, have been used to enhance the selective esterification of primary alcohols in water-containing solvents. This method allows for a broad range of carboxylic acids to be esterified with primary alcohols, offering a convenient and efficient pathway for the synthesis of esters (Wang et al., 2012).
Biological Applications
- Triazole-Based Scaffolds : The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, structurally related to the compound , is suitable for creating peptidomimetics or biologically active compounds based on the triazole scaffold. These scaffolds have implications in developing compounds with specific biological activities, such as HSP90 inhibitors (Ferrini et al., 2015).
- Lead Detoxification : A class of compounds structurally related to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride has been reported to efficiently decrease lead levels in the livers, kidneys, femurs, and brains of mice, highlighting their potential in detoxification processes. The benefits of these compounds are attributed to their transmembrane ability, providing a pathway for the detoxification of heavy metals without affecting the levels of essential metals like Fe, Cu, Zn, and Ca (Xu et al., 2011).
Material Science and Engineering
- Binding Ability : The binding ability of 5-amino-3,5-dideoxy-D-glycero-D-galactononulosic acid (NANA), a compound structurally similar to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride, towards biological and toxic metal ions has been studied. NANA coordinates all metal ions through the carboxylic group, pyranosidic ring oxygen, and glycerol chain alcoholic hydroxy groups. This affinity for metal ions and the stability of complex species are relevant for understanding the mechanisms of toxicity and therapeutic applications (Saladini et al., 2002).
Pharmacology
- Amidation of Carboxylic Acids : Compounds like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, structurally related to the compound , have been used as efficient coupling agents for the amidation of carboxylic acids. This method is significant in the pharmaceutical industry for creating a variety of amide linkages under mild conditions (Kang et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-aminopropyl)oxolane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-5-1-2-6-3-4-7(12-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZGIKETIPMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

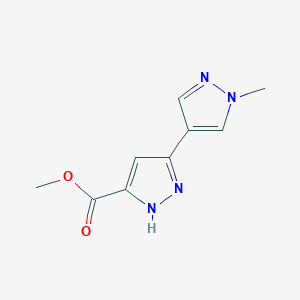
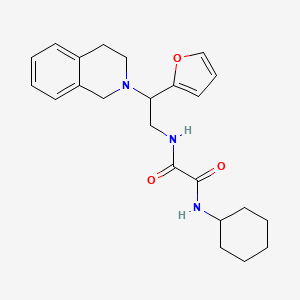
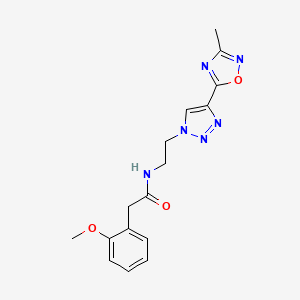
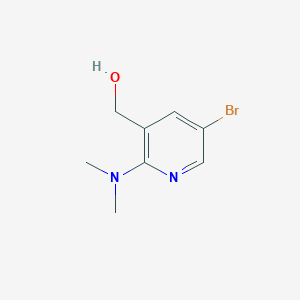
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)
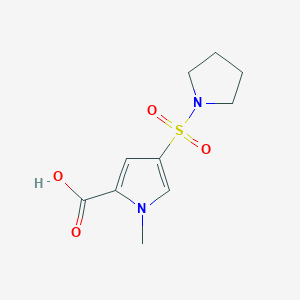
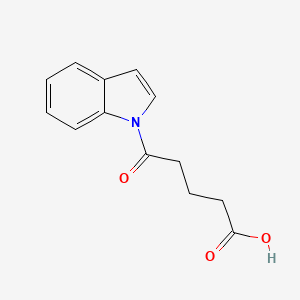
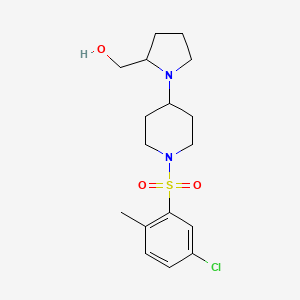
![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
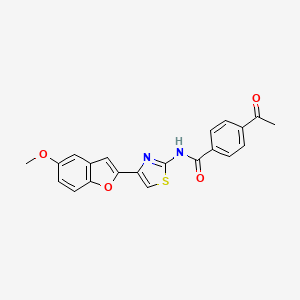
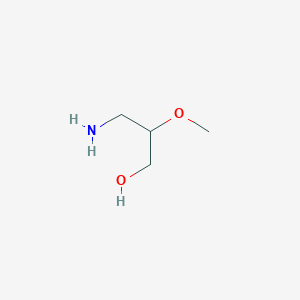
![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)
